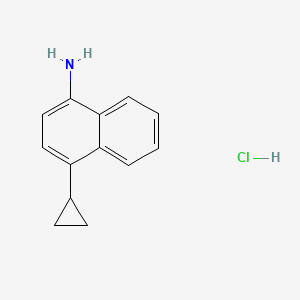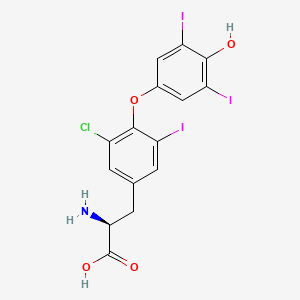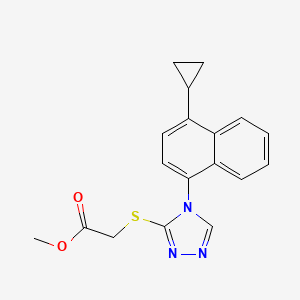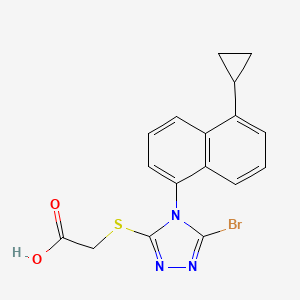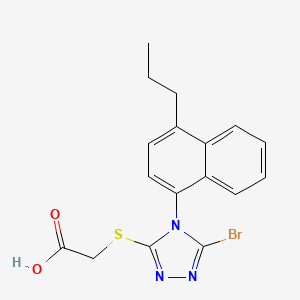
Darifenacin N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darifenacin N-Oxide is a potential impurity found in commercial preparations of the muscarinic acetylcholine receptor (mAChR) antagonist darifenacin . It is a degradation product formed under oxidative conditions .
Molecular Structure Analysis
The molecular formula of Darifenacin N-Oxide is C28H30N2O3 . Unfortunately, the exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Darifenacin N-Oxide has a molecular weight of 442.55 . It is a solid and is soluble in DMSO . The other physical and chemical properties are not provided in the search results.科学的研究の応用
Zinc Oxide Nanostructured-Based Sensors for Voltammetric Determination
A 2022 study describes the use of zinc oxide nanostructures as redox mediators in voltammetric sensors for the determination of darifenacin (DFC). These sensors showed efficient catalytic activity towards DFC's electrooxidation, particularly the oxidation of its nitrogen atom. This approach provided precise DFC quantification in biological samples and pharmaceutical formulations, offering an alternative to traditional spectrophotometric methods (Al-Qahtani et al., 2022).
Blockage of Cholinergic Signaling in Colorectal Adenocarcinoma
In 2021, research highlighted darifenacin's potential in treating colorectal cancer. The study focused on the blockade of muscarinic M3 acetylcholine receptor (M3R) signaling in colorectal cancer cells using darifenacin. It was found that darifenacin reduced tumor cell survival and proliferation, disrupted key signaling pathways, and inhibited tumor growth in vivo. M3R was expressed in most clinical colorectal cancer samples, making darifenacin an attractive drug candidate for CRC therapy (Hering et al., 2021).
Effects on Voltage-Gated K+ Channels in Coronary Arterial Smooth Muscle Cells
Darifenacin's impact on vascular ion channels, specifically voltage-gated K+ (Kv) channels, was explored in a 2020 study. The research showed that darifenacin inhibited Kv currents in rabbit coronary arteries in concentration- and use-dependent manners. This finding is significant for understanding the broader implications of darifenacin beyond its primary use, potentially influencing vascular contractility and coronary blood flow (Seo et al., 2020).
Noninvasive Evaluation of Brain Muscarinic Receptor Occupancy
A 2010 study utilized positron emission tomography (PET) to evaluate darifenacin's binding to muscarinic receptors in the rat brain. The study revealed that darifenacin, unlike other antimuscarinic agents such as oxybutynin, did not significantly bind to brain muscarinic receptors, reducing potential CNS side effects. This noninvasive approach provides valuable insights into the CNS safety profile of antimuscarinic agents like darifenacin (Yoshida et al., 2010).
特性
CAS番号 |
1391080-40-2 |
|---|---|
製品名 |
Darifenacin N-Oxide |
分子式 |
C28H30N2O3 |
分子量 |
442.55 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Darifenacin Impurity C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



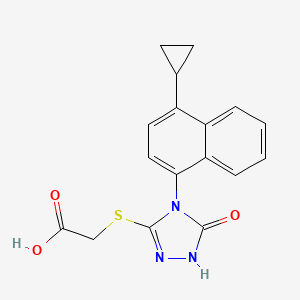
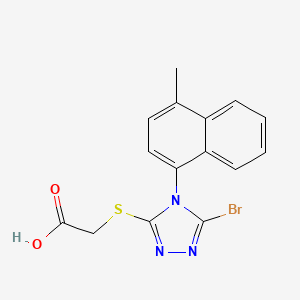
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)

